molecular formula C22H25N3O5 B2532266 4-(((1-(Pyridin-2-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate CAS No. 1396792-80-5

4-(((1-(Pyridin-2-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate

Cat. No.: B2532266
CAS No.: 1396792-80-5
M. Wt: 411.458
InChI Key: ITGBTIWMJPVHQU-UHFFFAOYSA-N
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Description

4-(((1-(Pyridin-2-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate is a versatile compound used in various scientific research fields. Its unique structure, which includes a piperidine ring and a benzonitrile group, allows for diverse applications ranging from drug discovery to organic synthesis.

Mechanism of Action

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(((1-(Pyridin-2-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate typically involves multiple steps. One common method includes the reaction of pyridin-2-ylmethylamine with 4-piperidone to form the piperidinyl intermediate. This intermediate is then reacted with 4-(bromomethyl)benzonitrile under basic conditions to yield the desired compound. The final product is often purified using recrystallization techniques .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

4-(((1-(Pyridin-2-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the benzonitrile group, often using reagents like sodium methoxide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide

    Reduction: Hydrogen gas, palladium catalyst

    Substitution: Sodium methoxide, other nucleophiles

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

4-(((1-(Pyridin-2-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential as a ligand in biochemical assays and as a probe in molecular biology studies.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • **4-((1-(Pyridin-3-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile
  • **4-((1-(Pyridin-4-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile
  • **4-((1-(Pyridin-2-ylmethyl)piperidin-3-yl)methoxy)methyl)benzonitrile

Uniqueness

4-(((1-(Pyridin-2-ylmethyl)piperidin-4-yl)methoxy)methyl)benzonitrile oxalate stands out due to its specific substitution pattern, which imparts unique chemical and biological properties.

Properties

IUPAC Name

oxalic acid;4-[[1-(pyridin-2-ylmethyl)piperidin-4-yl]methoxymethyl]benzonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O.C2H2O4/c21-13-17-4-6-18(7-5-17)15-24-16-19-8-11-23(12-9-19)14-20-3-1-2-10-22-20;3-1(4)2(5)6/h1-7,10,19H,8-9,11-12,14-16H2;(H,3,4)(H,5,6)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITGBTIWMJPVHQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1COCC2=CC=C(C=C2)C#N)CC3=CC=CC=N3.C(=O)(C(=O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H25N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

411.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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